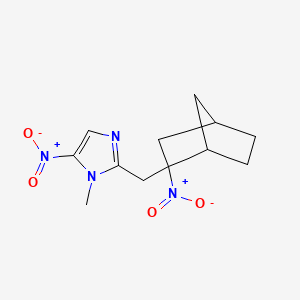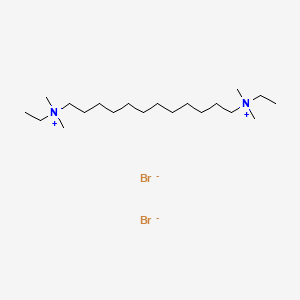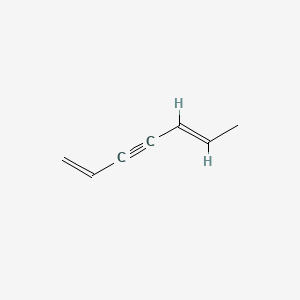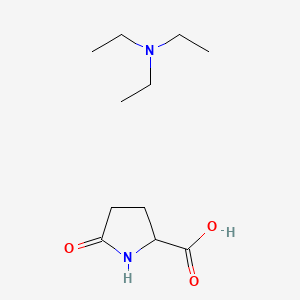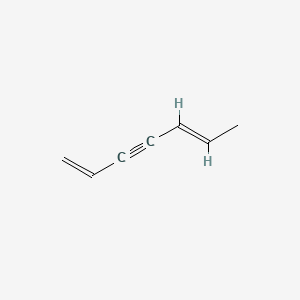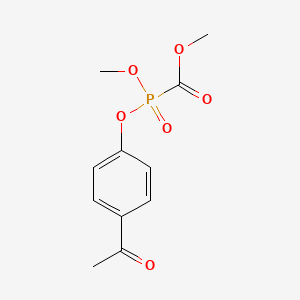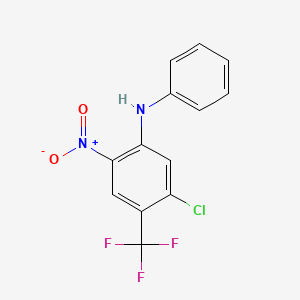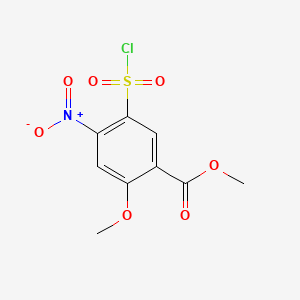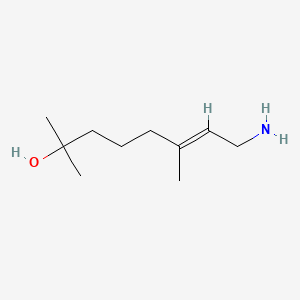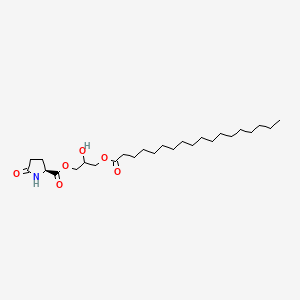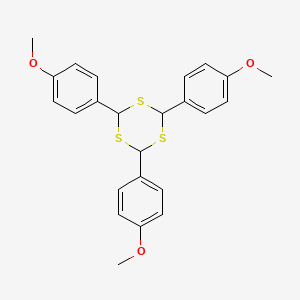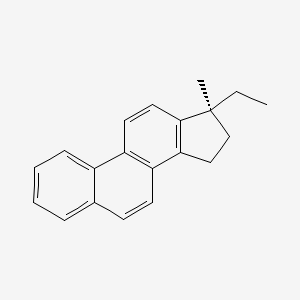
15H-Cyclopenta(a)phenanthrene, 17alpha-ethyl-16,17-dihydro-17-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
15H-Cyclopenta(a)phenanthrene, 17alpha-ethyl-16,17-dihydro-17-methyl- is a complex organic compound with a unique structure that includes multiple aromatic rings and a cyclopentane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 15H-Cyclopenta(a)phenanthrene, 17alpha-ethyl-16,17-dihydro-17-methyl- typically involves multiple steps, including the formation of the cyclopentane ring and the introduction of the ethyl and methyl groups. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
15H-Cyclopenta(a)phenanthrene, 17alpha-ethyl-16,17-dihydro-17-methyl- can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate, chromium trioxide, and hydrogen peroxide. Conditions typically involve acidic or basic environments and controlled temperatures.
Reduction: Common reagents include lithium aluminum hydride, sodium borohydride, and hydrogen gas with a metal catalyst. Conditions often involve anhydrous solvents and low temperatures.
Substitution: Common reagents include halogens (e.g., chlorine, bromine), alkylating agents (e.g., alkyl halides), and nucleophiles (e.g., amines, alcohols). Conditions can vary widely depending on the specific substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, reduction may yield alcohols or alkanes, and substitution may yield various substituted derivatives of the original compound.
Scientific Research Applications
15H-Cyclopenta(a)phenanthrene, 17alpha-ethyl-16,17-dihydro-17-methyl- has several scientific research applications, including:
Chemistry: Used as a model compound for studying aromaticity and ring strain in polycyclic aromatic hydrocarbons.
Biology: Investigated for its potential interactions with biological macromolecules, such as DNA and proteins.
Medicine: Explored for its potential pharmacological properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of 15H-Cyclopenta(a)phenanthrene, 17alpha-ethyl-16,17-dihydro-17-methyl- involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, its potential anti-cancer activity may involve the inhibition of specific enzymes involved in cell proliferation or the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
15H-Cyclopenta(a)phenanthrene, 16,17-dihydro-: This compound lacks the ethyl and methyl groups present in 15H-Cyclopenta(a)phenanthrene, 17alpha-ethyl-16,17-dihydro-17-methyl-.
17-Methyl-16,17-dihydro-15H-cyclopenta(a)phenanthrene: This compound has a similar structure but differs in the position and type of substituents.
Uniqueness
15H-Cyclopenta(a)phenanthrene, 17alpha-ethyl-16,17-dihydro-17-methyl- is unique due to its specific combination of aromatic rings and substituents, which confer distinct chemical and physical properties. These properties can influence its reactivity, stability, and interactions with other molecules, making it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
3750-94-5 |
|---|---|
Molecular Formula |
C20H20 |
Molecular Weight |
260.4 g/mol |
IUPAC Name |
(17S)-17-ethyl-17-methyl-15,16-dihydrocyclopenta[a]phenanthrene |
InChI |
InChI=1S/C20H20/c1-3-20(2)13-12-18-17-9-8-14-6-4-5-7-15(14)16(17)10-11-19(18)20/h4-11H,3,12-13H2,1-2H3/t20-/m0/s1 |
InChI Key |
LMBRVEKVXRTMGS-FQEVSTJZSA-N |
Isomeric SMILES |
CC[C@]1(CCC2=C1C=CC3=C2C=CC4=CC=CC=C43)C |
Canonical SMILES |
CCC1(CCC2=C1C=CC3=C2C=CC4=CC=CC=C43)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





